2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid

Lipophilicity Topological Polar Surface Area Physicochemical profiling

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 61639-38-1) is a benzofuran-based carboxylic acid derivative featuring a 4-methoxy-1-naphthalenyl substituent at the 2-position. With molecular formula C20H14O4 and molecular weight 318.32 g/mol, the compound is characterized by a predicted LogP of 4.96 and a topological polar surface area (TPSA) of 59.67 Ų.

Molecular Formula C20H14O4
Molecular Weight 318.3 g/mol
CAS No. 61639-38-1
Cat. No. B12921770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid
CAS61639-38-1
Molecular FormulaC20H14O4
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4O3)C(=O)O
InChIInChI=1S/C20H14O4/c1-23-16-11-10-14(12-6-2-3-7-13(12)16)19-18(20(21)22)15-8-4-5-9-17(15)24-19/h2-11H,1H3,(H,21,22)
InChIKeyFTYJAMLFRLWFHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 61639-38-1): Structural Identity, Patent Pedigree, and Physicochemical Baseline for Informed Procurement


2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 61639-38-1) is a benzofuran-based carboxylic acid derivative featuring a 4-methoxy-1-naphthalenyl substituent at the 2-position. With molecular formula C20H14O4 and molecular weight 318.32 g/mol, the compound is characterized by a predicted LogP of 4.96 and a topological polar surface area (TPSA) of 59.67 Ų . The compound falls within the generic structural scope of naphthyl benzofuran carboxylic acids claimed as inhibitors of plasminogen activator inhibitor-1 (PAI-1) in US6599925B2, establishing its patent pedigree for fibrinolysis-related therapeutic research [1]. It is commercially available at 97% purity from select suppliers for research procurement .

Patent-Covered ScaffoldFits PAI-1 inhibitor research programs referencing US6599925B2 pharmacophore
Balanced ProfileComputed lipophilicity-polarity balance may support permeability studies
High-Purity ProcurementSupplier-specified high purity supports reproducible biochemical screening

Why 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid Cannot Be Replaced by Unsubstituted or Phenyl Benzofuran-3-carboxylic Acid Analogs


Substitution of the 4-methoxy-1-naphthalenyl group with a simpler phenyl or unsubstituted naphthyl moiety fundamentally alters the physicochemical and pharmacological profile. The 4-methoxy substituent introduces an additional hydrogen bond acceptor, increasing TPSA from 50.44 Ų in the unsubstituted naphthyl analog to 59.67 Ų in the target compound, while maintaining near-identical lipophilicity (ΔLogP = +0.01) . This fine-tuning of polarity without sacrificing membrane permeability is critical for PAI-1 inhibitor design, where the methoxy oxygen may engage in key binding interactions with the PAI-1 active site as disclosed in US6599925B2 [1]. Generic benzofuran-3-carboxylic acid (CAS 26537-68-8) lacks the naphthyl substituent entirely, forfeiting the aromatic stacking interactions necessary for target engagement. The quantitative evidence below demonstrates that structural nuance directly dictates procurable value for mechanism-focused research programs.

Des-methoxy analog (CAS 63559-04-6)
Loses the methoxy hydrogen bond acceptor, altering polarity and potentially PAI-1 target interaction profile.
Phenyl-substituted benzofuran analog
Lacks naphthyl aromatic stacking, which may reduce affinity in target engagement assays.
Non-carboxylic acid analog (CAS 61639-30-3)
Absence of the carboxylic acid eliminates the primary derivatization handle, limiting library synthesis utility.

Quantitative Differentiation Evidence for 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 61639-38-1) vs. Structural Analogs


Lipophilicity-Polarity Balance: LogP and TPSA Comparison vs. 2-(Naphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 63559-04-6)

The target compound bearing a 4-methoxy substituent on the naphthalene ring achieves a comparable LogP (4.96) to the non-methoxylated analog (LogP 4.95, CAS 63559-04-6), yet its TPSA is 9.23 Ų higher (59.67 vs. 50.44 Ų), reflecting the additional hydrogen bond acceptor capacity of the methoxy oxygen without a meaningful increase in lipophilicity . This property enables retention of membrane permeability (LogP >4.5) while providing an extra polar interaction point for target binding, a feature absent in the des-methoxy comparator.

LogP & TPSA Profile
Reported
ΔTPSA +9.23 Ų without LogP shift (ΔLogP +0.01)
Methoxy adds polarity while preserving membrane permeability potential
Computed properties; requires experimental validation
Lipophilicity Topological Polar Surface Area Physicochemical profiling

PAI-1 Inhibitor Patent Pedigree: Structural Inclusion within US6599925B2 Claim Scope

US6599925B2 explicitly claims substituted naphthyl benzofuran derivatives of general formula (1) wherein the naphthyl group may bear alkoxy substituents (including methoxy, as defined for R, R1, R2, R3) and the benzofuran core bears a carboxylic acid (A = COOH) [1]. The target compound 2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is a direct structural exemplification of this claim scope. The patent demonstrates that representative compounds within this genus inhibit PAI-1 with IC50 values in the low micromolar range—Example 1 (IC50 = 7.7 μM), Example 3 (IC50 = 12.7 μM), and Example 4 (IC50 = 16.6 μM) in a tPA/PAI-1 binding assay [1]. Although individual IC50 data for the 4-methoxy naphthyl variant is not reported in the patent, the explicit inclusion of methoxy-substituted naphthyl benzofuran carboxylic acids within the claims establishes a structural rationale for its selection over non-naphthyl or non-carboxylic acid benzofuran scaffolds.

Patent Scope
Class-level
Structurally within claim scope of US6599925B2; representative compounds IC50 7.7–16.6 µM
Supports scaffold selection for PAI-1 SAR studies
No individual IC50 reported for 4-methoxy variant; class-level inference
PAI-1 inhibition Fibrinolysis Thrombosis

Carboxylic Acid Derivatization Versatility: Enabling Amide, Ester, and Hydrazide Library Expansion vs. Non-Carboxylic Acid Benzofuran Scaffolds

The presence of a free carboxylic acid group at the 3-position of the benzofuran ring enables straightforward amide coupling, esterification, and hydrazide formation—synthetic transformations that are not accessible with the corresponding 3-unsubstituted benzofuran analog 2-(4-methoxynaphthalen-1-yl)benzofuran (CAS 61639-30-3) . This functional handle allows procurement of a single core compound that can serve as the entry point to dozens of diverse derivatives via standard HATU/EDC-mediated coupling or DCC/DMAP esterification protocols, as utilized in benzofuran-based carboxylic acid derivatization strategies [1].

Derivatization Handle
Class-level
Carboxylic acid enables amide, ester, hydrazide libraries vs. no handle in des-carboxy analog
Enables parallel library synthesis from single procurement
Standard coupling chemistry; reference class methodology
Synthetic derivatization Medicinal chemistry Library synthesis

Supplier-Verified Purity Enables Reproducible Screening: 97% Purity Specification from CheMenu

Commercially sourced 2-(4-methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid is offered at 97% purity (Catalog No. CM264241) by CheMenu . This specification surpasses the typical ≥95% threshold required for primary biochemical screening and compares favorably to many in-house synthesized benzofuran derivatives that may require additional purification. For context, many patent-exemplified PAI-1 inhibitors were synthesized and tested without explicit purity certification, introducing potential variability in IC50 determinations.

Purity Specification
Specification review
97% purity (supplier QC)
Reduces impurity-driven assay variability in screening
Analytical method not disclosed; verify by in-house QC
Procurement quality Purity specification Reproducibility

Optimized Application Scenarios for 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid (CAS 61639-38-1) Based on Differentiated Evidence


PAI-1 Inhibitor Lead Optimization: SAR Exploration of Naphthyl 4-Position Substituent Effects

Research teams building on the US6599925B2 PAI-1 inhibitor scaffold can deploy this compound as a methoxy-substituted probe to interrogate the electronic and steric requirements of the naphthyl 4-position. The compound's TPSA of 59.67 Ų (vs. 50.44 Ų for the des-methoxy analog) provides a measurable polarity increment that can be correlated with PAI-1 binding affinity or cellular permeability . By comparing the IC50 of this compound against the patent-disclosed examples (IC50 range 7.7–16.6 μM in the tPA/PAI-1 binding assay [1]), researchers can quantify the contribution of the methoxy group to inhibitory potency.

Physicochemical Property Optimization: Balancing Lipophilicity and Polarity in Naphthyl Benzofuran Series

For medicinal chemistry programs where maintaining LogP ≈ 5 while incrementally increasing hydrogen bonding capacity is desired, this compound offers a near-ideal profile. The ΔLogP of merely +0.01 relative to the des-methoxy analog, coupled with a +9.23 Ų TPSA gain, demonstrates that the methoxy substituent adds polarity without the lipophilicity inflation typically caused by methyl or halogen substituents . This property is particularly valuable for CNS-penetrant or orally bioavailable PAI-1 inhibitor programs where excessive lipophilicity (LogP >5) is associated with poor solubility and metabolic instability.

Focused Medicinal Chemistry Library Synthesis via Carboxylic Acid Derivatization

This compound serves as a strategic core scaffold for generating amide, ester, and hydrazide libraries targeting PAI-1 or structurally related serine protease inhibitors. The carboxylic acid handle enables parallel synthesis of 24–96 derivatives using standard HATU-mediated amide coupling with diverse amine building blocks, a workflow validated in benzofuran-based carboxylic acid medicinal chemistry [2]. This procurement route eliminates the need for de novo synthesis of the naphthyl benzofuran core for each library member, reducing synthetic burden by an estimated 4–6 synthetic steps per derivative compared to linear synthesis approaches.

Biochemical Assay Standardization: High-Purity Reference Compound for PAI-1 Screening Campaigns

With a documented 97% purity specification , this compound can serve as a quality-controlled reference standard for calibrating PAI-1 biochemical assays. The defined purity reduces inter-assay variability attributable to compound quality, supporting cross-laboratory reproducibility in both academic and industrial fibrinolysis research settings.

Application
Selection Property
Validation Focus
PAI-1 Inhibitor SAR: Naphthyl 4-Position Probe
Methoxy-modulated polarity profile
Affinity-permeability correlation studies
Lipophilicity-Polarity Optimization
LogP-neutral TPSA increment
Physicochemical profiling in permeability assays
Medicinal Chemistry Library Expansion
Carboxylic acid derivatization handle
Parallel amide/ester library synthesis feasibility
Biochemical Assay Standardization
Supplier-specified high purity
Reproducibility across PAI-1 screening campaigns
Quote Request

Request a Quote for 2-(4-Methoxynaphthalen-1-yl)-1-benzofuran-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.